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Compound of Interest

Compound Name: 3-[(Propan-2-yloxy)methyl]phenol

Cat. No.: B2773610 Get Quote

Disclaimer: Direct experimental spectroscopic data for 3-[(Propan-2-yloxy)methyl]phenol is
not readily available in public databases. The following data is predicted based on the analysis

of the closely related precursor, 3-hydroxybenzyl alcohol, and established spectroscopic

principles for the constituent functional groups. This guide is intended for research and

informational purposes.

Introduction
This technical guide provides a summary of the predicted spectroscopic data for 3-[(Propan-2-
yloxy)methyl]phenol, a compound of interest in medicinal chemistry and materials science.

The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,

and Mass Spectrometry (MS), which are crucial for the structural elucidation and

characterization of this molecule. The experimental protocols outlined below are generalized

procedures and may require optimization for specific laboratory conditions.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-[(Propan-2-
yloxy)methyl]phenol.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20 t 1H Ar-H

~6.90 d 1H Ar-H

~6.85 s 1H Ar-H

~6.80 d 1H Ar-H

~5.50 s (br) 1H Ar-OH

~4.55 s 2H -CH₂-O-

~3.70 sept 1H -CH(CH₃)₂

~1.25 d 6H -CH(CH₃)₂

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~156.0 C-OH (Ar)

~140.0 C-CH₂ (Ar)

~129.8 CH (Ar)

~119.5 CH (Ar)

~115.0 CH (Ar)

~114.5 CH (Ar)

~72.0 -CH₂-O-

~70.0 -CH(CH₃)₂

~22.0 -CH(CH₃)₂

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3550-3200 Strong, Broad O-H stretch (Phenol)[1][2]

3100-3000 Medium C-H stretch (Aromatic)

2975-2850 Medium C-H stretch (Aliphatic)

1600, 1450 Medium-Strong C=C stretch (Aromatic ring)[1]

1260-1000 Strong
C-O stretch (Ether and Phenol)

[1][2]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Predicted Identity

180 [M]⁺ (Molecular Ion)

121 [M - OCH(CH₃)₂]⁺

107 [C₇H₇O]⁺ (cleavage of the ether bond)

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl cation)

43 [CH(CH₃)₂]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz NMR spectrometer.
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¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16

ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of

the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a

thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a

background scan of the empty sample holder or salt plates before scanning the sample.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after

separation by gas chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass

analyzer. The mass-to-charge ratio (m/z) of the fragments is recorded.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a

target compound in a research setting.
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Workflow for Synthesis and Spectroscopic Characterization

Synthesis

Spectroscopic Characterization

Data Analysis

Starting Materials
(e.g., 3-Hydroxybenzyl alcohol, 2-bromopropane)

Chemical Reaction
(e.g., Williamson Ether Synthesis)

Work-up and Purification
(e.g., Extraction, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation and Purity Assessment

Confirmed Product

Confirmation of
3-[(Propan-2-yloxy)methyl]phenol

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and spectroscopic analysis of a target

molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-yloxy-methyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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